Cas no 130289-28-0 (5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1-yl)-)
130289-28-0 structure
Product Name:5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1-yl)-
CAS-Nr.:130289-28-0
MF:C25H26O6
MW:422.470347881317
CID:153840
PubChem ID:195652
Update Time:2025-04-19
5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1-yl)-
- 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydro...
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1
- euchrenone b10
- 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-en-1-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one
- Euchrenone b(10)
- Isosenegalensein
- 3-(4-Hydroxyphenyl)-5-hydroxy-6-prenyl-8-(1-hydroxy-1-methylethyl)-8,9-dihydro-4H-furo[2,3-h]-1-benzopyran-4-one
- 3-(4-Hydroxyphenyl)-5-hydroxy-6-(3-methyl-2-butenyl)-8-(2-hydroxypropan-2-yl)-8,9-dihydro-4H-furo[2,3-h]-1-benzopyran-4-one
- 3-(4-Hydroxyphenyl)-5-hydroxy-6-(3-methyl-2-butenyl)-8-(1-hydroxy-1-methylethyl)-8,9-dihydro-4H-furo[2,3-h][1]benzopyran-4-one
- 139051-61-9
- DTXSID10926666
- CHEMBL2159049
- BDBM50394205
- SCHEMBL571169
- LMPK12050185
- Echrenone B10
- 130289-28-0
- 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-en-1-yl)-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-5-one
- ConMedNP.1835
- 8-Prenylerythrinin C
-
- Inchi: 1S/C25H26O6/c1-13(2)5-10-16-23-17(11-19(31-23)25(3,4)29)21(27)20-22(28)18(12-30-24(16)20)14-6-8-15(26)9-7-14/h5-9,12,19,26-27,29H,10-11H2,1-4H3
- InChI-Schlüssel: LKFQSODZCVNSSG-UHFFFAOYSA-N
- Lächelt: O1C2C(C/C=C(\C)/C)=C3C(C(C(C4C=CC(=CC=4)O)=CO3)=O)=C(C=2CC1C(C)(C)O)O
Berechnete Eigenschaften
- Genaue Masse: 422.17298
- Monoisotopenmasse: 422.172939
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 4
- Komplexität: 743
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topologische Polaroberfläche: 96.2
Experimentelle Eigenschaften
- Dichte: 1.323
- Siedepunkt: 656.9°Cat760mmHg
- Flammpunkt: 226.1°C
- Brechungsindex: 1.643
- PSA: 96.22
5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1-yl)- Verwandte Literatur
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
130289-28-0 (5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-buten-1-yl)-) Verwandte Produkte
- 65388-03-6(alpha-Isowighteone)
- 63807-85-2(Erythrinin C)
- 1616592-61-0(Erythrinin G)
- 1616592-60-9(Erythrinin F)
- 63807-90-9(2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-)
- 104691-86-3(Lupiwighteone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge